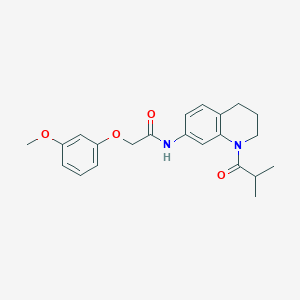

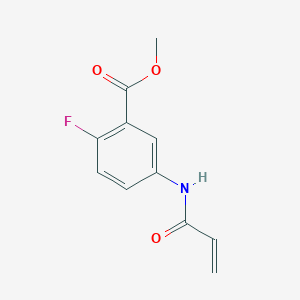

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate, also known as MFPA, is a chemical compound that belongs to the family of benzoic acid derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis Applications

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate and its analogs have been utilized in various synthesis applications. For example, it has been used in the synthesis of fluorine analogs of the C-13 side chain of taxol, indicating its potential in pharmaceutical synthesis (Davis & Reddy, 1994). Additionally, it plays a role in the synthesis of labeled compounds like [18F]-FMAU, which are relevant in radiopharmaceuticals and diagnostic imaging (Alauddin, Conti & Fissekis, 2002).

Heterocyclic System Preparation

The compound has been applied in preparing versatile reagents for the production of polyfunctional heterocyclic systems. This includes the synthesis of compounds like pyrroles, pyrimidines, and isoxazoles, demonstrating its versatility in organic chemistry (Pizzioli et al., 1998).

Photoreaction Studies

In the realm of photoreactions, this compound has been involved in studies examining the formation of highly conjugated arylpropenylidene-1,3-diazin-2-ones. This is crucial in understanding the mechanisms of novel aromatic Paterno-Buchi type cycloadditions (Seki et al., 2008).

Crystallography

The structural analysis of related compounds, including methyl 2-fluoro-5-(prop-2-enoylamino)benzoate, has been a subject of study in crystallography. These studies provide insights into molecular linkages and interactions, which are fundamental in material science and drug design (Li et al., 2005).

properties

IUPAC Name |

methyl 2-fluoro-5-(prop-2-enoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-3-10(14)13-7-4-5-9(12)8(6-7)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYHGLONZPRQES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NC(=O)C=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)

![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)